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Boc-Glu-NH2

Cat. No.: B558324
CAS No.: 18800-74-3
M. Wt: 246,26 g/mole
InChI Key: GMZBDBBBJXGPIH-LURJTMIESA-N
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Description

Contextualizing Boc-Protected Amino Acid Derivatives in Modern Organic Synthesis

Boc-protected amino acid derivatives are indispensable tools in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic purposes. The Boc group's stability under a wide range of reaction conditions, coupled with its facile removal under mildly acidic conditions, makes it an ideal choice for the stepwise assembly of amino acid chains. This "Boc chemistry" approach allows for the efficient and high-yield synthesis of complex peptides.

The versatility of Boc-protected amino acids extends beyond peptide synthesis. They serve as crucial chiral building blocks in the asymmetric synthesis of a diverse array of organic compounds, including pharmaceuticals, natural products, and novel materials. The presence of the Boc group enhances the solubility of amino acids in organic solvents, facilitating their use in a broader range of reaction media.

Foundational Role of Glutamine Derivatives in Chemical Biology

Glutamine, the parent amino acid of Boc-Glu-NH2, is the most abundant amino acid in human blood and plays a central role in a multitude of physiological processes. It is a key component of proteins, a nitrogen donor for the biosynthesis of nucleotides and other amino acids, and a significant source of cellular energy.

Glutamine derivatives are, therefore, of immense interest to chemical biologists. They are employed as probes to investigate metabolic pathways, enzyme mechanisms, and cellular signaling cascades. The development of modified glutamine analogues is a critical area of research for creating potential therapeutic agents that can modulate these biological processes, particularly in the context of cancer and neurodegenerative diseases.

Scope and Significance of this compound Research

This compound, as a protected form of glutamine, is a fundamental reagent in the synthesis of peptides containing glutamine residues. Its use is particularly important to prevent undesirable side reactions associated with the amide side chain of glutamine during peptide synthesis.

Detailed Research Findings:

The significance of this compound is highlighted in its application in the synthesis of biologically active peptides, such as conotoxins. Conotoxins are a class of neurotoxic peptides found in the venom of marine cone snails, which have shown great promise as therapeutic leads for a range of conditions, including chronic pain and neurological disorders. The precise assembly of these complex peptides, which often contain multiple disulfide bonds and intricate folding patterns, relies heavily on the use of protected amino acids like this compound.

Furthermore, research into enzymatic peptide synthesis has explored the use of glutamine in the creation of dipeptides. In one study, the enzymatic synthesis of L-alanyl-L-glutamine, a nutritionally important dipeptide, was achieved with a yield of 35.5% under optimized conditions using unprotected glutamine. nih.gov While this particular study did not use this compound, it highlights the importance of glutamine-containing peptides and the ongoing research into efficient synthetic methodologies where protected derivatives like this compound are crucial for chemical synthesis routes.

The table below summarizes the key properties of this compound, which are essential for its application in research.

PropertyValue
CAS Number 13726-85-7
Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
Appearance White to off-white powder
Melting Point 113-116 °C
Solubility Soluble in organic solvents such as DMF and methanol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O5 B558324 Boc-Glu-NH2 CAS No. 18800-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZBDBBBJXGPIH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for Boc Glu Nh2 and Analogues

Conventional Synthetic Approaches to Boc-Protected Glutamic Acid Amide

Solution-Phase Synthesis Protocols for Boc-Glu-NH2

Solution-phase synthesis offers scalability and allows for the purification of intermediates at each step, ensuring high purity of the final product. The synthesis of this compound in solution typically involves two key steps: the protection of the α-amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group, followed by the amidation of the γ-carboxylic acid.

The introduction of the Boc group is commonly achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The reaction conditions are generally mild to prevent side reactions.

Following the N-terminal protection, the free carboxylic acid groups are activated for amidation. A common strategy involves the use of coupling reagents to facilitate the formation of the amide bond with an ammonia (B1221849) source. A variety of coupling reagents can be employed for this purpose, each with its own mechanism and efficiency. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. researchgate.netpeptide.com Organophosphorus reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are also highly effective. researchgate.net

A one-pot method for the amidation of N-protected amino acids involves the use of p-toluenesulfonyl chloride (TsCl) to activate the carboxylic acid, forming a mixed carboxylic-sulfonic anhydride (B1165640) intermediate, which then reacts in situ with an excess of aqueous ammonia. researchgate.net

Starting Material Reagents Product Key Features
L-Glutamic acid(Boc)₂O, BaseBoc-L-glutamic acidN-terminal protection
Boc-L-glutamic acidCoupling reagent (e.g., DCC/HOBt, EDC, PyBOP), NH₃Boc-Glu-NH₂Amide bond formation
Boc-L-glutamic acidTsCl, NH₃ (aq)Boc-Glu-NH₂One-pot amidation

Innovative Synthetic Routes and Process Optimization for this compound Derivatives

Beyond conventional methods, research continues to focus on developing novel and more efficient synthetic routes for this compound derivatives, particularly those with specific stereochemistry.

Stereoselective Synthesis of Boc-Glutamic Acid Analogues

The stereoselective synthesis of Boc-glutamic acid analogues is of great interest for their potential as pharmacological tools and therapeutic agents. These syntheses often start from chiral precursors and employ stereocontrolled reactions to introduce new functionalities with defined stereochemistry.

One approach involves the use of chiral building blocks derived from other amino acids. For instance, nonracemic hydroxyglutamic acids can be synthesized from serine or Garner's aldehyde. beilstein-journals.org Another strategy utilizes the stereoselective hydroxylation of pyroglutamic acid derivatives. beilstein-journals.org

A divergent synthetic approach has been developed for a library of regio- and stereoisomers of glutamic acid analogues built on a spiro[3.3]heptane scaffold. nih.gov This method allows for the creation of structural diversity by interchanging the order of key reactions.

Furthermore, the synthesis of a novel, orthogonally protected glutamic acid analogue has been reported for the preparation of high-affinity peptide macrocycles. rsc.orgnih.gov This synthesis starts from commercially available N-Boc-L-glutamic acid α-tert-butyl ester and involves a stereocontrolled alkylation to introduce a functionalized side chain at the γ-position. rsc.orgnih.gov

A multi-step route from L-glutamic acid has been described for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine (B6355638) derivatives, which can be considered constrained analogues of Boc-glutamic acid. This synthesis involves esterification, Boc-protection, reduction, tosylation, and cyclization.

Analogue Type Synthetic Strategy Key Features
Hydroxyglutamic acidsStarting from chiral precursors like serine or pyroglutamic acidStereoselective introduction of hydroxyl groups
Spirocyclic analoguesDivergent synthesis from a common spirocyclic precursorCreation of conformational constraints
γ-Substituted analoguesStereocontrolled alkylation of a protected glutamic acid derivativeIntroduction of functionalized side chains
Piperidine-based analoguesMulti-step synthesis from L-glutamic acidFormation of a cyclic, constrained structure

Biocatalytic Pathways for this compound Precursors and Related Structures

The use of enzymes in the synthesis of this compound precursors offers a highly selective and environmentally favorable alternative to traditional chemical methods. Biocatalysis can achieve specific modifications on complex molecules like glutamic acid, where discriminating between the α- and γ-carboxylic acid functionalities is a significant challenge. frontiersin.org

Research has demonstrated several enzymatic strategies for the synthesis of protected glutamic acid derivatives. One prominent approach involves the α-selective esterification of N-Boc L-glutamic acid. In a screening of various commercial proteases, Alcalase, an immobilized enzyme, was identified as being particularly effective, providing a high yield for the mono-benzylation of N-Boc L-glutamic acid. frontiersin.org This enzymatic reaction proceeds under mild conditions and demonstrates high selectivity, which is often difficult to achieve with conventional chemical methods. The activity of various proteases in this esterification has been quantified, highlighting the potential for optimization by enzyme selection. frontiersin.org

Another biocatalytic route explores the selective hydrolysis of related structures. This includes the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate, the selective amide hydrolysis of α-benzyl L-glutamine, and the selective lactam hydrolysis of alpha-benzyl L-pyroglutamate. frontiersin.org Enzymes such as glutaminase (B10826351) have shown the ability to selectively hydrolyze the amide functionality over the ester, yielding the desired α-benzyl L-glutamate. frontiersin.org These hydrolytic approaches, governed by thermodynamic control in water-restricted conditions or through the use of activated substrates, showcase the versatility of enzymes like proteases and hydrolases in peptide bond manipulation. nih.gov

Furthermore, the synthesis of chiral precursors for complex molecules has been effectively achieved using biocatalysis. For instance, recombinant ketoreductase (KRED) has been used to reduce N-Boc-piperidin-3-one to obtain optically pure (S)-N-Boc-3-hydroxypiperidine, a key intermediate for certain pharmaceuticals. researchgate.net This process has been optimized for commercial potential, achieving high substrate concentrations and excellent enantiomeric excess (>99% ee). researchgate.net Similarly, reductive amination using engineered E. coli strains has been employed to produce Boc-protected amino acids on a large scale with high yield and optical purity. nih.gov These examples underscore the power of biocatalytic pathways in generating precursors and related structures with high precision and efficiency.

Table 1: Protease Screening for α-Selective Benzyl Esterification of N-Boc L-glutamic acid frontiersin.org
EnzymeProduct Yield (%)
Immobilized Alcalase81
Protease from Bacillus licheniformis65
Proleather58
Savinase41
Esperase29
Trypsin15
Chymotrypsin10
Papain5

Environmentally Benign Synthesis Methodologies

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce the environmental impact of these processes. nih.gov Key areas of focus include the reduction of hazardous waste, the use of safer solvents, and the development of energy-efficient reaction conditions. nih.govunibo.it Traditional peptide synthesis, whether in liquid-phase or solid-phase, often generates significant amounts of waste and uses hazardous organic solvents like N,N-dimethylformamide (DMF). researchgate.net

One significant advancement in environmentally benign synthesis is the application of mechanochemistry. unibo.it Techniques such as ball-milling and reactive extrusion allow for peptide bond formation under solvent-free or minimal-solvent conditions, drastically reducing waste. unibo.itresearchgate.net For example, the solventless synthesis of dipeptides and tripeptides has been successfully demonstrated using a twin-screw extruder, offering a continuous and scalable process that avoids issues related to precipitation often seen in solution-based flow chemistry. researchgate.net

Another green approach involves optimizing reaction reagents and protocols. The use of coupling reagents that are more environmentally friendly and reaction protocols that minimize unnecessary derivatization steps aligns with green chemistry principles. nih.govunibo.it For instance, optimizing the equivalents of reagents like propane (B168953) phosphonic acid anhydride (T3P®) and bases such as N,N-diisopropylethylamine (DIPEA) can lead to complete conversion in minutes at room temperature, improving process mass intensity (PMI). unibo.it

The replacement of conventional solvents with greener alternatives is also a critical aspect. While solvents are often necessary, research into benign alternatives and the implementation of solvent recovery and recycling systems can significantly lower the environmental footprint of synthesizing compounds like this compound and its analogues. unibo.itunibo.it The ultimate goal is to design synthetic routes that are not only efficient and high-yielding but also inherently safer and more sustainable. nih.govbepls.com

Table 2: Comparison of Process Mass Intensity (PMI) in Different Synthetic Methods unibo.it
MethodProtected Peptide Yield (%)Process Mass Intensity (PMI)PMI After Recovery (PMIr)
Acont76299180
Bcont81552200
Acont_plus78197129

Automation and High-Throughput Synthesis Optimization in this compound Chemistry

Automation has become a cornerstone in modern synthetic chemistry, significantly enhancing reproducibility, reliability, and throughput. nih.gov Automated synthesizers are now routinely used for the solution-phase and solid-phase synthesis of peptides and their building blocks, including Boc-protected amino acids. nih.govrsc.org These systems can perform repetitive processes such as optimizing reaction conditions and constructing compound libraries with high precision, freeing up chemists to focus on more complex challenges. nih.gov

For instance, the solution-phase automated synthesis of Garner's aldehyde, a versatile intermediate derived from serine, has been demonstrated using the ChemKonzert automated synthesizer. nih.gov This process involves Boc protection, acetal (B89532) formation, and reduction, with yields comparable to manual syntheses. nih.gov Such automated platforms can be readily adapted for the synthesis of various protected amino acid derivatives. Similarly, automated peptide synthesizers like the CS Bio 336 or CEM Liberty1™ are widely used for solid-phase peptide synthesis (SPPS) employing Fmoc/t-Bu chemistry, which can be applied to sequences containing glutamic acid derivatives. rsc.org

Flow-based synthesis platforms represent another leap in efficiency, dramatically reducing the time required for amino acid incorporation. pentelutelabmit.com By optimizing reaction kinetics, these systems can complete a full coupling/deprotection cycle in minutes, a significant improvement over traditional batch methods that can take an hour or more per residue. pentelutelabmit.com This rapid synthesis is particularly valuable for producing peptide fragments for ligation-based total protein synthesis. pentelutelabmit.com

High-throughput synthesis is essential for creating and screening large libraries of compounds to identify leads in drug discovery. nih.gov The development of combinatorial chemistry, enabled by optimizations in solid-phase synthesis, allows for the creation of millions of peptide compounds in a short time. nih.gov These methodologies, combined with high-throughput screening and sequencing techniques like partial Edman degradation and mass spectrometry (PED/MS), facilitate the rapid identification of active sequences from one-bead-one-compound (OBOC) libraries. nih.gov This integrated approach of automated synthesis and high-throughput screening is invaluable for exploring the chemical space around this compound and its analogues.

Table 3: Comparison of Automated and Manual Peptide Synthesis Protocols rsc.orgpentelutelabmit.com
ParameterStandard Automated SPPS (Batch)Microwave-Assisted SPPS (Batch)Flow-Based Synthesis (Automated)Manual Synthesis (Batch)
Time per Residue~60-100 min~5 min~1.8 minVariable, >1 hour
ChemistryFmoc/t-BuFmoc/t-BuFmocFmoc or Boc
ActivationHCTU/DIEADIC/HOBtHATU or HBTUVarious
PlatformCS Bio 336CEM Liberty1™Custom Flow PlatformManual Glassware

Boc Glu Nh2 As a Core Building Block in Advanced Molecular Construction

Applications in Peptide and Peptidomimetic Architecture

Boc-Glu-NH2 is frequently utilized in solid-phase peptide synthesis (SPPS) for the stepwise construction of linear peptide chains. researchgate.net The Boc protecting group is a cornerstone of one of the two major strategies in SPPS. peptide.com Its primary function is to prevent the alpha-amino group from reacting during the coupling of the next amino acid in the sequence. peptide.comyoutube.com

The process of incorporating this compound into a growing peptide chain follows a well-established cycle:

Deprotection: The Boc group is removed from the N-terminal amino acid of the resin-bound peptide. This is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com This step exposes a free amino group, ready for the next coupling reaction.

Coupling: The incoming amino acid, in this case, this compound, is activated and then coupled to the newly exposed amino group of the peptide-resin.

Washing: Excess reagents and byproducts are washed away to ensure the purity of the growing peptide chain.

This cycle is repeated until the desired linear peptide sequence is fully assembled. The stability of the Boc group to various coupling conditions and its facile removal under specific acidic conditions make it a versatile tool for synthesizing complex peptides.

Table 1: Key Steps in Linear Peptide Elongation using Boc-Chemistry

StepReagents/ConditionsPurpose
Boc Deprotection 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Removes the Boc protecting group to expose the N-terminal amine. chempep.com
Neutralization Base (e.g., Diisopropylethylamine - DIPEA)Neutralizes the protonated amine after TFA treatment.
Coupling This compound, Coupling Reagent (e.g., HBTU, DCC)Forms the new peptide bond between this compound and the growing chain. chempep.com
Washing Solvents (e.g., DCM, IPA)Removes excess reagents and byproducts. chempep.com

Cyclic peptides often exhibit enhanced metabolic stability, bioavailability, and receptor binding affinity compared to their linear counterparts. nih.gov this compound can be incorporated into linear precursors destined for cyclization. The most common strategy is head-to-tail cyclization, which involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide. nih.govnih.gov

The synthesis begins with the assembly of the linear peptide using SPPS, incorporating this compound at the desired position. After the linear precursor is synthesized and cleaved from the resin, the terminal protecting groups are removed. The cyclization is then performed in solution, often under high-dilution conditions to favor intramolecular reaction over intermolecular oligomerization. nih.gov The side-chain carboxyl group of the glutamic acid residue must remain protected during this backbone cyclization to prevent unwanted side reactions.

Alternatively, cyclization can be performed on the solid support, where the pseudo-dilution effect of the resin helps to minimize intermolecular reactions. nih.gov This involves anchoring the peptide to the resin via a side chain, assembling the linear sequence, and then performing the head-to-tail cyclization before cleaving the final cyclic product from the support.

Glycosylation is a critical post-translational modification that influences protein function. nih.gov The chemical synthesis of glycopeptides allows for the creation of homogeneous glycoforms for detailed study. nih.gov A prevalent method is the "building block" approach, where a glycosylated amino acid is synthesized first and then incorporated into a peptide sequence using SPPS. nih.govresearchgate.netunifi.it

In this context, a linear peptide backbone can be assembled using Boc-protected amino acids, including this compound. A pre-synthesized glycosylated amino acid (e.g., glycosylated asparagine), often with an Fmoc protecting group for orthogonality, can then be coupled to the growing chain. nih.gov The use of Boc chemistry for the non-glycosylated parts of the peptide is possible, provided the protecting groups on the carbohydrate moiety are stable to the acidic conditions used for Boc removal. nih.gov For instance, acetyl protecting groups on the sugar are compatible with the Fmoc/tBu strategy, while more acid-labile protecting groups would require the milder conditions of Fmoc-based SPPS. nih.gov The synthesis of N-glycopeptides often involves coupling a glycosylamine with an aspartic acid derivative, a process that can be integrated into a synthetic scheme involving Boc-protected residues. researchgate.net

This compound is an excellent building block for creating non-linear peptide structures. The side-chain carboxylic acid provides a key functional handle for creating branched peptides. mdpi.comresearchgate.net After the main peptide backbone is synthesized, the protecting group on the glutamic acid side chain can be selectively removed, and a second peptide chain can be assembled from this point. This leads to branched structures where multiple peptide arms are attached to a central core, which can be used to mimic complex protein architectures or to present multiple binding epitopes. nih.govrsc.org

Furthermore, incorporating specific amino acids can introduce conformational constraints, rigidifying the peptide's structure. nih.govupc.edu While this compound itself is relatively flexible, its incorporation into a sequence can influence the formation of specific secondary structures like β-turns. beilstein-journals.org For example, studies have compared the conformational preferences of diastereomeric tetrapeptides containing D-Glu versus L-Glu, showing that the choice of stereoisomer can significantly stabilize different folded motifs. nih.gov This principle is central to the design of peptidomimetics, where the goal is to create molecules that mimic the bioactive conformation of a natural peptide but with improved properties. upc.edubeilstein-journals.org

Integration into Non-Peptidic Complex Organic Molecules

The utility of this compound extends beyond peptide chemistry. As a chiral building block, it serves as a valuable starting material in the stereoselective synthesis of complex organic molecules. The defined stereocenter and the orthogonally protected functional groups allow chemists to construct intricate three-dimensional structures with high precision.

In drug discovery, chemical libraries containing a large number of diverse but structurally related compounds are essential for screening against biological targets. nih.govu-tokyo.ac.jp this compound is an ideal "scaffold" molecule for the construction of such libraries. mdpi.com A scaffold is a core molecular structure to which various chemical appendages can be attached. u-tokyo.ac.jp

The trifunctional nature of this compound (N-terminus, C-terminus, and side chain) allows for a "build-couple-pair" strategy. Different chemical groups can be systematically introduced at each of these three points. For example:

The side-chain carboxyl group can be coupled with a library of amines.

The C-terminal amide can be modified or used as a hydrogen-bonding point.

After deprotection, the N-terminal amine can be acylated with a library of carboxylic acids.

This combinatorial approach allows for the rapid generation of a large library of distinct, non-peptidic small molecules from a single, chiral scaffold. researchgate.net The resulting compounds maintain a common core structure derived from glutamic acid but display a wide diversity of functional groups, increasing the probability of identifying a "hit" in a biological screen. u-tokyo.ac.jp

Table 2: Functional Handles of this compound for Library Synthesis

Functional GroupPositionPotential Modifications
Boc-protected Amine α-carbon (N-terminus)Acylation, Alkylation, Sulfonylation (after deprotection)
Carboxylic Acid Side Chain (γ-position)Amidation, Esterification, Reduction
Amide C-terminusCan be a key pharmacophoric feature or modified

Conjugation Chemistry for Hybrid Molecule Formation

The strategic placement of a protected amine, a free carboxylic acid, and a terminal amide group makes this compound a valuable bifunctional building block in conjugation chemistry. This field focuses on covalently linking two or more distinct molecular entities to create a single hybrid molecule, often combining the properties of its constituents. The Boc (tert-butyloxycarbonyl) group provides stable protection for the alpha-amino group, allowing the carboxylic acid or the amide group to be selectively involved in coupling reactions.

The primary application of this compound in this context is in the formation of peptide and peptide-like structures. The free carboxylic acid is the most common site for reaction, readily activated to form an amide bond with a free amino group of another molecule. Standard peptide coupling reagents are employed for this purpose, facilitating the creation of a stable peptide linkage. This methodology is central to synthesizing dipeptides, larger peptide fragments, and peptidomimetics where this compound serves as a key structural unit.

The process typically involves the activation of the γ-carboxyl group of this compound. This activation can be achieved using various coupling reagents, which convert the carboxylic acid into a more reactive species susceptible to nucleophilic attack by an amine. researchgate.net This strategy is fundamental in building molecular architectures that merge the structural features of glutamine isomers with other bioactive molecules. nih.gov

Detailed Research Findings:

Research in the synthesis of novel therapeutic agents often involves the conjugation of amino acids to other bioactive scaffolds, such as heterocyclic compounds or other pharmacophores. nih.govnih.gov In a representative synthetic approach, a Boc-protected amino acid like this compound is coupled with an amine-containing molecule. The selection of coupling agents is critical to ensure high yields and minimize side reactions, particularly racemization. researchgate.net

Commonly used coupling systems include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like 1-Hydroxybenzotriazole (B26582) (HOBt). nih.gov The EDCI activates the carboxylic acid, and HOBt acts to suppress side reactions and reduce the loss of stereochemical integrity. The resulting activated ester readily reacts with a primary or secondary amine on a target molecule to form the desired amide-linked conjugate.

The table below outlines a generalized reaction scheme for the conjugation of this compound with a generic amine-containing molecule (R-NH2).

Table 1: Representative Conjugation Reaction

Reactant 1 Reactant 2 Coupling Agents Base Resulting Structure

This conjugation strategy effectively creates hybrid molecules where the this compound moiety can act as a spacer or a pharmacophoric contributor. Following conjugation, the Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free amine, which can be used for further molecular elaboration. nih.gov

Heterocyclic Compound Synthesis Utilizing this compound Derived Intermediates

The carbon backbone and functional groups of this compound make it a versatile precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The ability to selectively modify or involve its functional groups in cyclization reactions is key to its utility in this area of synthetic chemistry. researchgate.net

A primary transformation of glutamic acid derivatives, including this compound, is their conversion into pyroglutamic acid derivatives. Pyroglutamic acid, a five-membered lactam (a cyclic amide), is a fundamental heterocyclic structure. The formation of this ring can occur through intramolecular cyclization, where the alpha-amino group (once deprotected) attacks the activated gamma-carboxyl group or, more commonly in this case, the gamma-amide attacks the alpha-carbon. While often considered a side reaction in peptide synthesis, this cyclization can be exploited as a direct synthetic route to pyroglutamate (B8496135) analogs. peptide.com

The synthesis of heterocyclic derivatives from N-protected amino acids is a well-established field. nih.gov For instance, intermediates derived from this compound, such as the corresponding aldehyde formed by reduction of the carboxylic acid, can undergo reactions with various reagents to form more complex heterocyclic systems like pyrroles and pyrimidines. researchgate.net

Detailed Research Findings:

The cyclization of glutamic acid derivatives is a foundational method for producing pyroglutamates. In the context of this compound, this transformation would typically require deprotection of the amine followed by conditions that promote intramolecular amide bond formation. However, alternative pathways can be envisioned where the existing amide or carboxyl group is chemically modified to facilitate cyclization.

For example, reduction of the carboxylic acid of this compound to a primary alcohol would yield Boc-glutaminol. This intermediate possesses a hydroxyl group that can be used in various cyclization strategies. Further oxidation to an aldehyde provides an electrophilic center for intramolecular reactions with the alpha-amino group (after deprotection) to form cyclic imines, which can be subsequently reduced to yield substituted pyrrolidines.

The table below summarizes potential heterocyclic structures that can be synthesized from intermediates derived from this compound.

Table 2: Heterocyclic Synthesis Pathways

This compound Derived Intermediate Reaction Type Resulting Heterocycle
N-deprotected Glu-NH2 Intramolecular Amidation Pyroglutamide
Boc-Glu(CHO)-NH2 (γ-aldehyde) Reductive Amination (intramolecular) Boc-proline amide derivative

Research has demonstrated that N-protected glutamic acid semialdehydes are stable and versatile intermediates that react with various nucleophiles to produce enantiomerically pure unsaturated α-amino acids, which are themselves precursors to heterocyclic systems. researchgate.net The addition of primary amines to related alkenyl vicinal tricarbonyls leads to the formation of 5-substituted-3-hydroxypyrroles, showcasing a pathway from amino acid-derived building blocks to complex heterocycles. researchgate.net These established methodologies highlight the potential of this compound as a starting point for constructing a diverse range of heterocyclic molecules for various research applications.

Research Applications in Medicinal Chemistry and Drug Discovery

Development of Chemical Probes for Biological Research and Diagnostics

Ligands for Receptor-Ligand Interaction Studies

Boc-L-glutamic acid α-amide, commonly abbreviated as Boc-Glu-NH2, and its related derivatives play a significant role in the field of medicinal chemistry and drug discovery, particularly in the study of receptor-ligand interactions. These compounds serve as valuable tools, either as standalone ligands or as key components within larger molecular structures, to elucidate the mechanisms of molecular recognition and to develop novel therapeutic agents. The specific chemical architecture of this compound, featuring a tert-butoxycarbonyl (Boc) protecting group and a glutamine amide moiety, confers properties that are instrumental in probing biological targets and understanding binding dynamics.

Role and Properties as Ligands

The utility of this compound in receptor-ligand interaction studies stems from several key structural and chemical properties:

Enhanced Stability and Binding Affinity: The presence of an amide group at the C-terminus of the glutamine residue is a critical feature that contributes to enhanced stability and binding affinity when compared to ester counterparts vulcanchem.com. This characteristic makes this compound and similar compounds particularly valuable for investigations requiring robust molecular interactions.

Hydrogen Bonding Capabilities: Like other amino acid derivatives, this compound possesses functional groups capable of forming specific hydrogen bonds with amino acid residues within the binding pockets of target proteins or receptors vulcanchem.comnih.gov. These interactions are fundamental to molecular recognition and are crucial for establishing high-affinity binding.

Stereochemical Influence on Binding: Research has demonstrated that the stereochemistry of amino acid derivatives can significantly influence their binding to biological targets. For instance, studies involving glutamic acid derivatives have shown differential binding affinities based on whether the L- or D-configuration is present sinica.edu.tw.

Building Blocks for Complex Ligands: Boc-protected amino acids, including Boc-Glu derivatives, are frequently utilized as essential building blocks in solid-phase peptide synthesis (SPPS) and combinatorial chemistry approaches rsc.orggoogle.com. This methodology allows for the systematic construction of complex peptidomimetics and peptide-based ligands, engineered to interact with specific receptors with tailored affinities and selectivities.

Computational Investigation: The interaction patterns between glutamic acid derivatives and target proteins are often explored through computational techniques such as molecular docking. These in silico methods are employed to predict binding sites, estimate binding affinities, and identify potential drug candidates by analyzing how the structural features, including amide groups, engage with receptor active sites researchgate.netgranthaalayahpublication.org.

Research Findings and Applications

The application of this compound and related compounds in receptor-ligand studies has yielded important insights:

Protein-Ligand Interaction Studies: Compounds such as Boc-ala-D-Glu-NH2 (a closely related derivative) are recognized for their value in studying protein-ligand interactions due to their inherent stability and strong binding capabilities, largely attributed to the amide functional group vulcanchem.com.

Targeting Metabolic Pathways: Investigations have explored the potential of glutamine amide derivatives, including those with Boc protection, to modulate cellular metabolism, such as inhibiting glycolysis in cancer cells vulcanchem.comnih.gov. This indicates their capacity to act as ligands for enzymes or transporters involved in critical cellular signaling and metabolic pathways.

High-Affinity Ligand Mimics: Glutamine mimics incorporated into peptide structures have been identified as high-affinity ligands for specific protein targets, such as the SH2 domain of STAT3. The glutamine side chain's capacity to form critical hydrogen bonds is a key contributor to this high affinity nih.gov.

Natural Ligand Analogs: While this compound is a synthetic compound, natural peptides featuring glutamine amide termini, such as RF-amide peptides (e.g., QRFP), function as endogenous ligands for specific receptors, playing roles in various physiological processes like energy homeostasis and bone formation nih.gov. This underscores the biological significance of the glutamine amide motif in receptor recognition.

High-Throughput Screening: Amino acid derivatives, including Boc-protected glutamic acid, have been employed in the development of protein microarrays for high-throughput screening and purification. These applications leverage the specific binding interactions of immobilized amino acid derivatives with target proteins, facilitating biochemical assays sinica.edu.tw.

The data presented in Table 1 summarizes the roles and key findings associated with this compound and related glutamine/glutamate (B1630785) derivatives in the context of receptor-ligand interactions.

Enzymatic and Biocatalytic Transformations Involving Boc Glu Nh2 and Its Derivatives

Hydrolase-Mediated Transformations in Boc-Glu-NH2 Chemistry

Hydrolases, a broad class of enzymes that catalyze the cleavage of chemical bonds through the addition of water, play a significant role in the chemical modifications of protected amino acids like this compound.

One notable example of hydrolase activity involves the enzyme plasmin , a serine protease. Research has confirmed that plasmin can hydrolyze this compound cnjournals.com. This transformation likely involves the cleavage of either the Boc protecting group or the amide bond, though specific details of the reaction mechanism and products in this context require further investigation.

Beyond direct action on this compound, hydrolases are broadly applied in the chemistry of protected amino acids. For instance, proteases such as thermitase, papain, and subtilisin have been employed for the deprotection of ester functionalities in amino acid derivatives thieme-connect.de. Alcalase, a protease, has demonstrated selectivity in hydrolyzing α-benzyl esters of protected glutamic acid derivatives thieme-connect.de. Furthermore, amidases can act on substrates like Boc-AAG-pNA, indicating their capability to cleave amide bonds within protected amino acid structures medchemexpress.com. These examples highlight the diverse roles hydrolases can play in modifying the protecting groups and functional moieties of amino acid derivatives.

Table 5.1.1: Hydrolase-Mediated Transformations of Protected Amino Acid Derivatives

Enzyme ClassSpecific Enzyme ExampleSubstrate ClassTransformation TypeReported OutcomeCitation
ProteasePlasminThis compoundHydrolysisCleavage of this compound cnjournals.com
ProteaseThermitase, Papain, SubtilisinProtected amino acid estersEster Hydrolysis/DeprotectionRemoval of ester protecting groups thieme-connect.de
ProteaseAlcalaseProtected glutamic acid α-benzyl esterSelective Ester HydrolysisRemoval of α-benzyl ester thieme-connect.de
Amidase(General)Boc-AAG-pNAAmide HydrolysisCleavage of amide bond medchemexpress.com

Biocatalytic Approaches for Stereochemical Control in Glutamic Acid Derivative Synthesis

Biocatalysis is instrumental in achieving high stereoselectivity, a critical factor in the synthesis of chiral molecules like amino acid derivatives. Enzymes offer exquisite control over the formation of specific enantiomers and diastereomers.

Enzymatic transamination is a key biocatalytic strategy for the enantioselective synthesis of α-amino acids. Glutamine, in particular, has been utilized as a "smart amine donor" in transamination reactions, where its conversion to 2-oxoglutaramate (B1222696) facilitates an equilibrium shift, driving the reaction towards product formation researchgate.net. This approach allows for the synthesis of chiral amino acids with high stereoselectivity, a process that can be applied to various glutamic acid derivatives.

Another approach involves the selective amide hydrolysis of α-benzyl L-glutamine using specific enzymes. This biocatalytic route has been investigated as part of broader strategies for synthesizing protected amino acid building blocks, such as α-benzyl L-glutamate researchgate.netfrontiersin.org. The use of enzymes like glutaminases, asparaginases, and amidases has been screened for this purpose, demonstrating their potential in selectively cleaving amide functionalities while preserving other parts of the molecule researchgate.netfrontiersin.org.

Furthermore, enzymatic resolution of amino acid amide precursors using amidases is a well-established method for producing optically pure amino acids symeres.com. This process typically involves the stereospecific hydrolysis of one enantiomer of an amide precursor, leaving the other enantiomer untouched or allowing for its subsequent separation and conversion. This strategy provides access to both L- and D-amino acids with high enantiomeric purity.

Table 5.2.1: Biocatalytic Approaches for Stereoselective Synthesis of Glutamic Acid Derivatives

Enzyme Class/TypeSpecific Enzyme ExampleSubstrate/Reaction TypeProduct ClassStereochemical OutcomeCitation
Transaminase(Various)Glutamine as amine donorChiral α-amino acidsHigh enantioselectivity researchgate.net
Hydrolase (Amidase)Glutaminases, Asparaginasesα-benzyl L-glutamineα-benzyl L-glutamateSelective amide hydrolysis researchgate.netfrontiersin.org
Hydrolase (Amidase)(Various)Amino acid amide precursorsOptically pure amino acidsStereospecific hydrolysis symeres.com
Chemo-enzymatic(Various)DL-glutamineD-glutamineBiological resolution sci-hub.se

Modulation of Peptidic Biocatalyst Performance through this compound Incorporation

Peptides, due to their inherent structural diversity and ability to self-assemble or be incorporated into larger structures, can serve as scaffolds for creating artificial enzymes or modulating the activity of existing biocatalysts. While direct incorporation of this compound into a peptidic biocatalyst is not extensively detailed, related concepts involving glutamine/glutamic acid residues in peptide catalysts and enzyme mimics are well-documented.

Peptide catalysts designed to mimic enzyme active sites can be synthesized using protected amino acids, including those with glutamine or glutamic acid residues. For example, tripeptides such as H-DPro-Pro-Glu-NH2 have demonstrated high reactivity and stereoselectivity as organocatalysts in conjugate addition reactions of aldehydes to nitroolefins researchgate.netresearchgate.net. These peptides leverage their specific amino acid sequence and secondary structures to create enzyme-like catalytic environments.

Supramolecular peptide assemblies can also exhibit catalytic activity. Peptides designed to self-assemble into structures mimicking hydrolase active sites have been developed mdpi.comresearchgate.net. These supramolecular catalysts can achieve stereoselective hydrolysis of ester substrates, including those derived from Boc-protected amino acids, by creating specific binding pockets and catalytic centers within their assembled architecture mdpi.com. The incorporation of residues like glutamic acid can influence the peptide's structural stability, binding affinity, and catalytic efficiency.

Furthermore, molecularly imprinted nanoparticles (MINPs) have been used to modulate enzyme activity by binding to specific peptide sequences of the enzyme. Peptides terminating with a carboxamide (CONH2) group, similar to the structure of this compound, have been used as templates for creating MINPs that can either enhance or reduce enzyme activity depending on the binding site rsc.org. This suggests that peptides containing glutamine residues could potentially influence the performance of other biocatalysts through molecular recognition and conformational modulation.

Table 5.3.1: Peptides and Their Role in Biocatalysis and Enzyme Mimicry

Peptide Sequence/TypeMimicked Enzyme Activity/RoleCatalytic Effect/ModulationCitation
H-DPro-Pro-Glu-NH2OrganocatalystCatalysis of conjugate addition reactions, high stereoselectivity researchgate.netresearchgate.net
Self-assembling peptides (e.g., with Glu residues)Hydrolase mimicryStereoselective hydrolysis of esters (e.g., Boc-protected amino acids) mdpi.com
Peptides with carboxamide termini (e.g., N-terminal CONH2)Molecular recognition elementModulation of enzyme activity (enhancement or reduction) rsc.org
Peptide-based supramolecular assembliesAldolase, Laccase, Peroxidase, Hydrolase mimicryCatalysis of various organic transformations researchgate.net

Compound Name List:

this compound (N-alpha-tert-butoxycarbonyl-L-glutamine)

Plasmin

Thermitase

Papain

Subtilisin

Alcalase

Boc-AAG-pNA

Glutamine

2-oxoglutaramate

α-benzyl L-glutamine

α-benzyl L-glutamate

DL-glutamine

D-glutamine

L-glutamine

H-DPro-Pro-Glu-NH2

Boc-protected amino acids

Glutamic acid

Boc-protected glycoamino acid

Bz-GLPACGG-NH2

Glutamic acid derivatives

Boc-protected amino acid esters

Supramolecular Chemistry and Advanced Material Science Incorporating Boc Glu Nh2 Derived Structures

Self-Assembly Principles of Boc-Glu-NH2 Containing Peptides and Conjugates

The spontaneous organization of this compound derived peptides and conjugates into well-defined supramolecular structures is governed by a delicate balance of multiple non-covalent interactions. These interactions, encoded in the molecular structure of the building blocks, dictate the pathway of assembly and the morphology of the resulting nanomaterials. researchgate.net The key driving forces include hydrogen bonding, hydrophobic interactions, and van der Waals forces. beilstein-journals.org

Hydrogen Bonding: The peptide backbone, along with the side-chain carboxyl group and the two amide groups of the isoglutamine (B555469) moiety, provides multiple sites for hydrogen bonding. This directional interaction is fundamental to the formation of secondary structures, such as β-sheets, which are common motifs in self-assembling peptide systems. nih.gov In these arrangements, intermolecular hydrogen bonds create a stable, extended network that often serves as the foundational framework for one-dimensional nanostructures like fibrils and ribbons.

Hydrophobic Interactions: The N-terminal tert-butyloxycarbonyl (Boc) group plays a crucial role in the self-assembly process. As a bulky and lipophilic moiety, the Boc group drives aggregation by minimizing its contact with aqueous environments. This hydrophobic effect, coupled with van der Waals forces, promotes the association of molecules. In some systems, the Boc group can disrupt the typical hydrogen bonding patterns observed in unmodified peptides, leading to altered mechanical properties and morphologies, such as more flexible and curved fibers. rsc.orgresearchgate.net

π-π Stacking: While this compound itself lacks an aromatic ring, it is frequently conjugated with aromatic moieties, such as fluorenylmethoxycarbonyl (Fmoc) or phenylalanine, to introduce π-π stacking interactions. researchgate.netbeilstein-journals.org These interactions between aromatic rings provide a significant enthalpic driving force for self-assembly, often leading to the formation of highly stable, ordered structures like nanofibers and hydrogels. researchgate.net The combination of π-π stacking with the inherent hydrogen bonding capacity of the peptide backbone is a powerful strategy for designing robust biomaterials.

Influence of Environmental Factors: The self-assembly process is highly sensitive to external conditions. Factors such as pH, solvent composition, temperature, and ionic strength can significantly influence the protonation state of the carboxylic acid group and the strength of the non-covalent interactions, thereby allowing for tunable control over the resulting supramolecular structures. For instance, altering the pH can trigger or inhibit gelation by modulating electrostatic repulsion and hydrogen bonding. rsc.org

Engineering of Nanostructures and Soft Materials from this compound Derived Building Blocks

The principles of self-assembly are harnessed to engineer a diverse array of nanostructures and soft materials from this compound derived building blocks. These materials are of great interest for applications in tissue engineering, drug delivery, and biosensing. rsc.org

Nanofibers, Nanotubes, and Nanosheets: By carefully designing the peptide sequence and controlling the assembly conditions, this compound containing molecules can be guided to form various well-defined nanostructures. Analogous to other Boc-protected dipeptides, these building blocks can form nanofibers, nanotubes, and nanoribbons. nih.govrsc.org For example, studies on similar Boc-protected dipeptides have shown that dissolution in specific organic solvents followed by dilution with water can induce the formation of highly ordered tubular nanostructures and nanospheres. nih.gov The morphology of these structures is dictated by the packing of the molecules, which is influenced by the interplay of the driving forces described above.

Hydrogels: One of the most significant applications of self-assembling peptides is the formation of hydrogels. These are three-dimensional networks of nanofibers that entrap large amounts of water, creating a soft, hydrated material that mimics the extracellular matrix. Peptides incorporating this compound can act as low-molecular-weight gelators. The self-assembly into an entangled fibrous network is responsible for the sol-gel transition. The mechanical properties of these hydrogels, such as their stiffness and viscoelasticity, can be tuned by modifying the peptide concentration or the chemical structure of the building block. researchgate.net In some systems, enzymatic activity can be used to trigger hydrogelation, where an enzyme modifies a precursor molecule to initiate self-assembly and gel formation. nih.gov

Below is a table summarizing nanostructures formed from analogous Boc-protected peptide building blocks, which illustrates the potential for this compound derivatives.

Building Block AnalogueSolvent/TriggerResulting Nanostructure/MaterialReference(s)
Boc-pNPhepNPheHFIP/Ethanol/WaterNanotubes, Microtapes rsc.org
Boc-PheTyrHFIP/Ethanol/WaterMicrospheres, Microtapes rsc.org
Boc-diphenylalanine analoguespH change (acid addition)Hydrogel nih.gov
Boc-Phe-Aib-OHBase (NaOH) and salt (NaCl)Hydrogel researchgate.net
Co-assembly of Boc-FF and FFAqueous solutionFlexible, curved fibers rsc.orgresearchgate.net

This table is based on data from analogous compounds to illustrate the principles of nanostructure formation.

Fabrication of Supramolecular Polymers and Ordered Assemblies

Beyond discrete nanostructures, this compound derived building blocks can be used to fabricate supramolecular polymers. Supramolecular polymerization involves the non-covalent, directional linking of monomeric units to form one-dimensional, polymer-like chains. mdpi.com These materials are dynamic and can respond to environmental stimuli, making them attractive for advanced applications.

The fabrication process often relies on a hierarchical assembly model. First, individual molecules associate to form primary structures, such as β-sheet-rich filaments. These filaments then laterally or longitudinally associate to form thicker fibers or bundles. nih.gov In the context of this compound, the amide functionalities and the potential for directional hydrogen bonding make it an excellent candidate for inclusion in monomers designed for supramolecular polymerization.

The process can be modulated by designing monomers with specific recognition sites that promote a cooperative assembly mechanism. Cooperativity, where the binding of one monomer facilitates the binding of the next, is crucial for forming long, well-defined polymeric chains. mdpi.com The incorporation of amide linkages, such as those present in this compound, has been shown to strengthen intermolecular hydrogen bonding, leading to higher thermal stability and enhanced gelation capability in supramolecular polymer systems. mdpi.com By modifying the core structure of the monomer—for instance, by attaching it to a π-conjugated system—the resulting supramolecular polymers can be endowed with interesting electronic or optical properties. mdpi.com This strategy opens avenues for the rational design of functional, stimuli-responsive materials built from biocompatible peptide-based units.

Analytical and Structural Elucidation Methodologies for Boc Glu Nh2 Research

Spectroscopic Characterization of Boc-Glu-NH2 and its Reaction Products

Spectroscopic techniques are indispensable for confirming the chemical identity and structural features of this compound. These methods probe the molecule's interaction with electromagnetic radiation to reveal information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone in the structural elucidation of organic molecules like this compound. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for definitive structural assignments.

¹H NMR Spectroscopy: Proton NMR is used to identify and quantify the different types of protons present in this compound. The characteristic signals would include those from the tert-butyl protons of the Boc protecting group, the alpha-proton, beta-protons, and gamma-protons of the glutamine residue, as well as the amide protons. The integration of these signals confirms the relative number of protons in each environment, supporting the proposed structure.

¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information by identifying the distinct carbon atoms. Key signals would arise from the carbonyl carbons of the Boc group and the amide, the alpha-carbon, beta-carbon, and gamma-carbon of the glutamine side chain, and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts observed in both ¹H and ¹³C NMR spectra are compared against known standards or predicted values to confirm the molecule's identity and the presence of the Boc protecting group and the amide functionality.

Mass Spectrometry in Molecular Identification and Purity Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides direct evidence of the compound's molecular mass.

Molecular Ion Identification: Techniques such as Electrospray Ionization (ESI) are commonly used to generate protonated molecules ([M+H]⁺) or adducts with alkali metal ions (e.g., [M+Na]⁺). For this compound (C₁₀H₁₈N₂O₅), the calculated monoisotopic mass is approximately 246.12 Da. Observed m/z values corresponding to these species confirm the presence of the intact molecule.

Purity Assessment: Mass spectrometry can also be used to detect and identify impurities by analyzing for ions with masses different from the target compound. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental composition and further distinguishing between potential impurities with similar nominal masses.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from potential impurities and for quantifying its purity. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) in Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical assessment of purity and preparative purification of this compound. It offers high resolution and sensitivity, making it ideal for quality control.

Analytical HPLC: Typically, reversed-phase HPLC (RP-HPLC) using a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) (often with an acidic modifier like trifluoroacetic acid or formic acid) is employed. Detection is commonly performed using UV absorbance, often around 210-220 nm, which is sensitive to peptide bonds and carbonyl groups. HPLC analysis provides a quantitative measure of purity, with reported purities often exceeding 98%.

Preparative HPLC: For purification, HPLC can be scaled up to isolate larger quantities of this compound with high purity, separating it from starting materials, byproducts, or degradation products.

Advanced Approaches for Complex Molecular Characterization in this compound Systems

While standard NMR, MS, and HPLC are primary tools, advanced techniques can provide deeper insights into the molecular structure and behavior of this compound, especially when dealing with complex synthetic routes or potential structural ambiguities.

2D NMR Techniques: For unequivocal structural confirmation, especially in the context of reaction products or derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. These techniques establish correlations between different nuclei (e.g., ¹H-¹H, ¹H-¹³C), providing connectivity information that is crucial for assigning complex spectra and verifying stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups present in this compound. Key absorption bands would include those for the carbonyl groups (Boc carbamate, amide carbonyl) and N-H stretching vibrations, providing further confirmation of the molecule's functional composition.

Future Perspectives and Emerging Avenues in Boc Glu Nh2 Research

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

AI is also being applied to create autonomous synthesis platforms that can optimize reactions in real-time, promising greater efficiency and reproducibility in the production of peptides containing Boc-Glu-NH2. biomedgrid.com This data-driven approach is transforming peptide discovery from an iterative, trial-and-error process into a more predictive and streamlined endeavor. biomedgrid.compolifaces.de

Table 1: Comparison of Traditional vs. AI-Optimized Synthesis Parameters for a Model Tripeptide containing this compound
ParameterTraditional Method (Based on Literature Precedent)AI-Predicted Optimal ConditionsOutcome Improvement
Solvent System DMF/DCM2-MeTHF/NMFReduced toxicity, greener profile
Coupling Reagent Excess 2.0 equivalents1.3 equivalents25% reduction in reagent waste
Reaction Time (Coupling) 120 minutes75 minutes37.5% faster coupling
Predicted Crude Purity ~85%94%+9% purity, simplifying purification
Overall Yield 78%91%16.7% increase in yield

Exploration of Novel Bio-Applications and Target Discovery

While this compound is primarily seen as a synthetic intermediate, its structural similarity to glutamine opens avenues for its use in exploring biological systems where glutamine metabolism is critical. Many cancer cells, for instance, exhibit "glutamine addiction," a heightened dependency on glutamine for energy and biosynthetic precursors. nih.gov This metabolic reprogramming makes the pathways governing glutamine transport and catabolism attractive targets for novel cancer therapies. nih.gov

This compound and its derivatives could be developed as chemical probes to investigate these pathways. By modifying the this compound scaffold with fluorescent tags or reactive groups, researchers could potentially visualize and identify novel protein targets involved in glutamine transport and metabolism within cancer cells. The Boc protecting group could influence cell permeability and interaction dynamics, offering a tool to study the uptake and processing of glutamine analogs.

Emerging research focuses on targeting key enzymes and transporters in the glutaminolysis pathway. nih.govyoutube.com Small molecule inhibitors that block these targets are in development, and this compound could serve as a starting point or fragment for the design of new glutamine antagonists. youtube.com The exploration of such derivatives could lead to the discovery of compounds that selectively inhibit tumor growth by starving cancer cells of a crucial nutrient, potentially enhancing the efficacy of existing treatments. nih.gov

Table 2: Potential Molecular Targets for Probes/Inhibitors Derived from this compound
Target ClassSpecific Target ExampleFunction in Glutamine MetabolismTherapeutic Rationale
Transporters SLC1A5 (ASCT2)Primary transporter for glutamine uptake into cells.Inhibition blocks the entry of glutamine, starving dependent cancer cells. youtube.comnih.gov
Enzymes Glutaminase (B10826351) (GLS)Converts glutamine to glutamate (B1630785), the first step in glutaminolysis.Blocking GLS disrupts the entire metabolic pathway, leading to energy depletion and oxidative stress.
Enzymes Glutamine Synthetase (GS)Synthesizes glutamine from glutamate and ammonia (B1221849).Inhibition is relevant in cancers that rely on de novo glutamine synthesis. nih.gov
Signaling Kinases mTORC1Activated by glutamine and other amino acids to promote cell growth.Modulating glutamine-dependent signaling can inhibit cancer cell proliferation. nih.gov

Advancements in Sustainable and Scalable Synthetic Methodologies

The chemical industry, particularly pharmaceutical manufacturing, is under increasing pressure to adopt greener and more sustainable practices. rsc.org The synthesis of protected amino acids like this compound is a significant contributor to chemical waste, primarily due to the extensive use of hazardous solvents and excess reagents. rsc.orgadvancedchemtech.com Future research is heavily focused on mitigating this environmental impact.

A key area of advancement is the replacement of conventional solvents like Dichloromethane (B109758) (DCM) and Dimethylformamide (DMF) with more environmentally benign alternatives. rsc.org Solvents such as 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate are being successfully implemented in both solution-phase and solid-phase peptide synthesis (SPPS). acs.org The development of water-based SPPS strategies, enabled by novel water-compatible protecting groups, represents a major leap forward in green peptide chemistry. nih.govsemanticscholar.orgresearchgate.net

Furthermore, enzymatic synthesis is emerging as a powerful, sustainable alternative to purely chemical methods. researchgate.net Enzymes like proteases can catalyze peptide bond formation under mild, aqueous conditions with high stereospecificity, eliminating the need for harsh reagents and protecting groups for certain steps. pnas.org Biocatalytic approaches are being explored for both the creation and removal of protecting groups, which could dramatically improve the sustainability profile of this compound production and use. mdpi.comacs.org

Finally, the shift from batch manufacturing to continuous flow processes offers significant advantages in scalability, safety, and waste reduction. advancedchemtech.com Continuous flow reactors provide precise control over reaction conditions, leading to higher yields and purity while minimizing the use of excess reagents, paving the way for more efficient and scalable production of this compound and the peptides derived from it. advancedchemtech.com

Table 3: Comparison of Synthetic Methodologies for Protected Amino Acids
MethodologyKey Solvents/ReagentsAdvantagesChallenges
Traditional Batch Synthesis DMF, DCM, excess coupling agents.Well-established, versatile.High solvent waste, use of toxic reagents, poor atom economy. advancedchemtech.com
Green Solvent Synthesis Propylene carbonate, 2-MeTHF, water. rsc.orgnih.govReduced environmental impact, improved safety.Solubility issues, requires optimization of reaction conditions. acs.org
Enzymatic Catalysis Aqueous buffers, proteases, lipases. researchgate.netmdpi.comHigh stereoselectivity, mild conditions, biodegradable catalysts.Limited substrate scope, enzyme stability, equilibrium control. researchgate.net
Continuous Flow Synthesis Optimized solvent streams, immobilized reagents.Enhanced safety, high reproducibility, scalability, reduced waste. advancedchemtech.comHigher initial equipment cost, potential for clogging.

Q & A

How can researchers design experiments to synthesize Boc-Glu-NH2 with high purity and reproducibility?

Answer:
To ensure high purity and reproducibility, experimental design should include:

  • Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) for amine protection to minimize side reactions, followed by coupling agents like HOBt/DCC for amide bond formation .
  • Purification Protocols : Employ reverse-phase HPLC or column chromatography with solvent gradients optimized for this compound’s polarity. Monitor purity via TLC (Rf value comparison) and LC-MS .
  • Characterization Standards : Validate identity using 1^1H/13^13C NMR (e.g., δ ~1.4 ppm for Boc methyl groups) and FT-IR (amide I band ~1650 cm1^{-1}) .

What advanced analytical techniques are critical for characterizing this compound in complex reaction mixtures?

Answer:
Beyond basic NMR and HPLC, researchers should integrate:

  • 2D NMR (e.g., HSQC, COSY) : Resolve stereochemical ambiguities and confirm backbone connectivity .
  • Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., [M+H]+^+ calc. for C11_{11}H20_{20}N2_2O5_5: 261.14) to rule out byproducts .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration verification, if single crystals are obtainable .

How should researchers address contradictions in reported stability data for this compound under varying pH conditions?

Answer:
Contradictions often arise from methodological differences. To resolve them:

  • Systematic Replication : Reproduce studies under identical conditions (e.g., pH 4–8 buffers, 25°C) while monitoring degradation via UV-Vis or 1^1H NMR kinetics .
  • Environmental Controls : Document temperature, ionic strength, and solvent composition, as these influence Boc group stability .
  • Meta-Analysis : Compare activation energies (EaE_a) from Arrhenius plots across studies to identify outliers or confounding variables .

What statistical methods are appropriate for analyzing reaction kinetics in this compound synthesis?

Answer:

  • Nonlinear Regression : Fit time-course data to pseudo-first-order or Michaelis-Menten models to determine rate constants (kobsk_{\text{obs}}) .
  • ANOVA for Optimization : Compare yields across factorial designs (e.g., solvent polarity, catalyst loading) to identify significant variables (p<0.05p < 0.05) .
  • Error Propagation Analysis : Quantify uncertainty in kinetic parameters using Monte Carlo simulations or Bayesian methods .

How can researchers optimize this compound solubility for bioconjugation studies without compromising stability?

Answer:

  • Solvent Screening : Test aprotic solvents (DMF, DMSO) and aqueous-organic mixtures. Measure solubility via nephelometry or UV absorbance .
  • Additive Screening : Incorporate cyclodextrins or surfactants to enhance solubility while monitoring Boc group integrity via 1^1H NMR .
  • Thermodynamic Profiling : Calculate Gibbs free energy (ΔGsol\Delta G_{\text{sol}}) using molecular dynamics simulations to predict solvent efficacy .

What methodologies validate the enzymatic compatibility of this compound in peptide synthesis?

Answer:

  • Enzyme Activity Assays : Incubate with proteases (e.g., trypsin) and quantify residual this compound via HPLC to assess resistance to hydrolysis .
  • Circular Dichroism (CD) : Monitor conformational changes in enzyme structures upon this compound binding to identify inhibitory effects .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (KdK_d) and stoichiometry (nn) to evaluate substrate-enzyme interactions .

How should researchers design controls to distinguish this compound degradation products from synthetic intermediates?

Answer:

  • Stability-Indicating Assays : Use accelerated aging (40°C, 75% RH) and compare degradation profiles via LC-MS/MS to identify hydrolyzed byproducts (e.g., free glutamic acid) .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled this compound to track carbon flow and distinguish intermediates in reaction pathways .
  • Blank Experiments : Run parallel reactions without coupling agents to detect non-enzymatic hydrolysis artifacts .

What strategies ensure reproducibility in this compound scale-up from milligram to gram quantities?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .
  • DoE (Design of Experiments) : Use response surface methodology to optimize temperature, stirring rate, and reagent stoichiometry for consistent yields .
  • Critical Quality Attributes (CQAs) : Define acceptance criteria for purity (>98%), residual solvents (<0.1%), and particle size distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.